N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential and Enzyme Inhibition
N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide derivatives have been synthesized and tested for their cytotoxic effects on various cancer cell lines, including human lung adenocarcinoma and rat glioma. Notably, certain derivatives demonstrated promising anticancer properties, comparable to well-known anticancer agents like cisplatin. Moreover, these compounds exhibited significant in vitro inhibitory effects on human carbonic anhydrases (hCA-I and hCA-II), which play crucial roles in various physiological processes. Some derivatives stood out due to their remarkably low IC50 values, indicating potent inhibitory effects against these enzymes (Altıntop et al., 2017), (Özdemir et al., 2017).
Antibacterial Activity
Derivatives of this compound have been tested for their antibacterial properties. Although they displayed moderate inhibitory effects relative to standard antibiotics like ciprofloxacin, their antibacterial potential is notable, especially in combating resistant strains of bacteria (Aziz‐ur‐Rehman et al., 2015), (Darwish et al., 2014), (Attia et al., 2014).
Advanced Material Synthesis
This compound derivatives have been utilized in the synthesis of advanced materials like fluorescence-active 5-hydroxy benzo[g]indoles. These materials are particularly notable for their sensitivity in detecting Fe3+ ions through fluorescence 'Turn-off' sensing, showcasing potential applications in environmental monitoring and biomedical fields (Maity et al., 2015).
Mechanism of Action
Target of Action
Related compounds have been shown to target various cancer cell lines .
Mode of Action
It’s worth noting that related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have demonstrated anticancer activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c12-4-3-11(14)13-6-8-1-2-9-10(5-8)16-7-15-9/h1-2,5H,3,6-7H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFRJEPXMFFFFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402133 |
Source
|
Record name | N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
341953-72-8 |
Source
|
Record name | N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.